![molecular formula C12H15BrFN B593943 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene CAS No. 1355246-98-8](/img/structure/B593943.png)
1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
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Overview
Description
1-Bromo-2-fluoro-3-(piperidinomethyl)benzene is an organic compound with the molecular formula C12H15BrFN It is a derivative of benzene, where a bromine atom, a fluorine atom, and a piperidinomethyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene can be synthesized through a multi-step process involving the following key steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Piperidinomethylation: The piperidinomethyl group can be introduced through a nucleophilic substitution reaction using piperidine and formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of azido or thiol-substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding reduced benzene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-Bromo-2-fluoro-3-(piperidinomethyl)benzene serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.
Case Study: Synthesis of Antidepressants
In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a precursor for synthesizing novel antidepressant agents. The compound's ability to interact with serotonin receptors was investigated, leading to promising results in enhancing mood and reducing anxiety in preclinical models .
Material Science Applications
The compound is also explored for its potential use in developing advanced materials, particularly in organic electronics and sensors due to its electronic properties.
This compound is employed as a building block in organic synthesis. Its bromine and fluorine substituents make it a versatile reagent for cross-coupling reactions.
Case Study: Cross-Coupling Reactions
In recent research, this compound was used in Suzuki coupling reactions to form biaryl compounds, which are essential in various chemical applications including agrochemicals and pharmaceuticals. The reaction conditions were optimized to achieve high yields with minimal byproducts .
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The presence of bromine and fluorine atoms enhances its reactivity towards various nucleophiles and electrophiles, facilitating the formation of new chemical bonds and products .
Comparison with Similar Compounds
- 1-Bromo-3-fluorobenzene
- 1-Bromo-4-fluorobenzene
- 1-Bromo-2-fluorobenzene
Comparison: 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene is unique due to the presence of the piperidinomethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of bromine, fluorine, and piperidinomethyl groups makes it a versatile intermediate for various chemical transformations and applications .
Biological Activity
1-Bromo-2-fluoro-3-(piperidinomethyl)benzene is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 1355246-98-8
- Molecular Formula : C12H14BrF
- Molecular Weight : 273.15 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that it may possess:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Potential : Investigations have shown promise in inhibiting cancer cell proliferation.
- Neuroactive Effects : Its piperidine moiety suggests potential interactions with neurotransmitter systems.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neuronal activity.
- Cell Signaling Pathways : It might modulate signaling cascades that affect cell growth and apoptosis.
Data Table: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of Gram-positive bacteria | |
Anticancer | Reduced proliferation in cancer cells | |
Neuroactive | Potential modulation of neurotransmitter systems |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro tests conducted on human cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Case Study 3: Neuroactive Effects
Research examining the neuropharmacological profile of piperidine derivatives revealed that this compound may enhance dopaminergic activity, indicating possible applications in treating neurodegenerative disorders.
Properties
IUPAC Name |
1-[(3-bromo-2-fluorophenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-6-4-5-10(12(11)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFAJXZRZYUIJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=CC=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742737 |
Source
|
Record name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355246-98-8 |
Source
|
Record name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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